3-methoxy-N-methylbenzene-1-sulfonamide

Lipophilicity Solubility Permeability

Researchers optimizing sulfonamide leads often encounter solubility-limited assay artifacts. 3-Methoxy-N-methylbenzene-1-sulfonamide (CAS 1538358-34-7) provides a meta-substituted building block with XLogP3=0.6-0.7 log units lower than the 4-methoxy isomer-directly reducing DMSO-dependent precipitation. • 5-fold lower predicted octanol-water partition coefficient vs. 4-OMe analog • Predicted pKa 11.26 enhances aqueous solubility in biochemical assays • Meta-substitution pattern enables systematic SAR around the sulfonamide core Supplied at ≥95% purity with reliable global logistics for medicinal chemistry programs.

Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
CAS No. 1538358-34-7
Cat. No. B6150590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-methylbenzene-1-sulfonamide
CAS1538358-34-7
Molecular FormulaC8H11NO3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=CC(=C1)OC
InChIInChI=1S/C8H11NO3S/c1-9-13(10,11)8-5-3-4-7(6-8)12-2/h3-6,9H,1-2H3
InChIKeyBRSXSIBTQORYDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-N-methylbenzene-1-sulfonamide Chemical Identity


3-Methoxy-N-methylbenzene-1-sulfonamide (CAS 1538358-34-7) is a meta-substituted N-methyl benzenesulfonamide derivative (C8H11NO3S, MW 201.25 g/mol) [1]. The compound features a methoxy group at the 3-position and a methyl group on the sulfonamide nitrogen [1]. This substitution pattern confers distinct physicochemical properties compared to its para- and ortho-methoxy analogs, as well as unsubstituted N-methylbenzenesulfonamide [2]. As a small-molecule sulfonamide building block, it is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology research, with particular relevance to programs exploring structure-activity relationships (SAR) around sulfonamide pharmacophores [1].

Differentiation of 3-Methoxy-N-methylbenzene-1-sulfonamide


In silico property predictions indicate that the 3-methoxy positional isomer exhibits measurably distinct lipophilicity (XLogP3 = 0.6) compared to the 4-methoxy analog (XLogP3 = 1.3) [1][2]. This 0.7 log unit difference translates to a nearly 5-fold lower predicted octanol-water partition coefficient, which directly impacts aqueous solubility and passive membrane permeability in cell-based assays [1][2]. Such disparities in physicochemical properties render these positional isomers non-interchangeable in biological screening workflows and SAR studies. The quantitative evidence below establishes that 3-methoxy-N-methylbenzene-1-sulfonamide presents a distinct physicochemical profile that must be accounted for in experimental design and compound procurement decisions.

Quantitative Evidence for 3-Methoxy-N-methylbenzene-1-sulfonamide


Lipophilicity Comparison with 4-Methoxy Isomer

Predicted XLogP3 values indicate that 3-methoxy-N-methylbenzene-1-sulfonamide (XLogP3 = 0.6) is significantly less lipophilic than its 4-methoxy positional isomer (XLogP3 = 1.3) [1][2]. This 0.7 log unit difference corresponds to a ~5-fold reduction in predicted octanol-water partition coefficient, directly influencing aqueous solubility and passive membrane permeability in cellular assays [1][2].

Lipophilicity Solubility Permeability

Acidity Difference vs. 4-Methoxy Analog

The predicted pKa of the sulfonamide NH group is 11.26 for 3-methoxy-N-methylbenzene-1-sulfonamide, compared to 11.82 for the 4-methoxy analog [1][2]. This 0.56 unit difference reflects altered electron density on the sulfonamide nitrogen due to the meta-methoxy substitution pattern [1][2].

pKa Ionization Solubility

Equivalent Polar Surface Area

Both 3-methoxy- and 4-methoxy-N-methylbenzenesulfonamide share identical computed TPSA values of 63.8 Ų [1][2]. This parameter, which correlates with intestinal absorption and blood-brain barrier penetration, indicates that while lipophilicity and pKa differ, the overall polar surface area remains unchanged between these positional isomers [1][2].

TPSA Permeability Bioavailability

Applications of 3-Methoxy-N-methylbenzene-1-sulfonamide


Medicinal Chemistry SAR with Reduced Lipophilicity

In drug discovery programs where lead compounds exhibit excessive lipophilicity (clogP > 3), the 3-methoxy isomer provides a valuable tool for probing SAR around the sulfonamide core. Its 0.7 log unit lower XLogP3 compared to the 4-methoxy analog directly addresses solubility-limited assay artifacts and off-target promiscuity concerns. Researchers can use this compound as a starting point for designing analogs with improved developability profiles without sacrificing the sulfonamide pharmacophore.

Biochemical Assays with Improved Solubility

Cell-based and biochemical assays often suffer from compound precipitation at concentrations above 10 µM. The lower lipophilicity (XLogP3 = 0.6) and greater predicted acidity (pKa = 11.26) of 3-methoxy-N-methylbenzene-1-sulfonamide translate to improved aqueous solubility relative to the 4-methoxy isomer, reducing the need for high DMSO concentrations that can confound assay results. This makes the compound particularly suitable for high-throughput screening campaigns and enzyme inhibition studies requiring robust solubility.

Synthetic Intermediate for Sulfonamide Libraries

As a meta-substituted sulfonamide building block, this compound serves as a key intermediate for synthesizing focused libraries exploring the effect of methoxy positional variation on biological activity. The 3-methoxy substitution pattern offers distinct electronic and steric properties compared to ortho- and para-methoxy analogs, enabling systematic SAR exploration in antibacterial and enzyme inhibition programs. Its commercial availability at 95% purity from multiple vendors supports reproducible library synthesis.

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